4-Nitrophenyl 2-azido-2-deoxy-a-D-galactopyranoside
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Overview
Description
4-Nitrophenyl 2-azido-2-deoxy-a-D-galactopyranoside (NPGalNAz) is a chemical compound that has gained significant attention in recent years due to its unique properties. It is a versatile tool used in scientific research for the identification and labeling of glycoproteins, which are proteins that have carbohydrates attached to them. NPGalNAz is a synthetic compound that can be used to label glycoproteins in living cells, allowing for their detection and analysis.
Scientific Research Applications
Synthesis and Chemical Modifications
- The molecule 4-nitrophenyl 2-azido-2-deoxy-α-D-galactopyranoside is utilized in various synthetic pathways in carbohydrate chemistry. Cheshev et al. (2002) detailed the synthesis of thioglycoside glycosyl donors with a disaccharide β-D-Gal-(1→3)-D-GalNAc backbone, where the azido group in position 2 of galactosamine enables the formation of α-glycoside bonds. The study highlighted the synthesis of target disaccharides and subsequent transformations, leading to the synthesis of tetrasaccharide asialo-GM1 Cheshev et al., 2002.
Analytical and Biochemical Studies
- Richard et al. (2005) investigated the biochemical properties of 4-nitrophenyl-2-deoxy-β-d-galactopyranoside, revealing insights into the enzymatic mechanisms of β-galactosidase from Escherichia coli. The study elaborated on the effects of substituting the C2-OH group, providing a detailed kinetic analysis and discussing the implications for the enzyme's catalytic activity Richard et al., 2005.
Molecular Imaging and Gene Expression Studies
- Celen et al. (2008) explored the potential of phenyl-galactopyranosides, derivatives of 4-nitrophenyl 2-azido-2-deoxy-α-D-galactopyranoside, as probes for visualizing LacZ gene expression using positron emission tomography (PET). The research assessed the suitability of the synthesized compounds as LacZ reporter probes, contributing to the field of in vivo molecular imaging Celen et al., 2008.
Mechanism of Action
Target of Action
Similar compounds are often used as substrates in assays targeting the measurement of specific enzymatic activities .
Mode of Action
It is known that such compounds can be used to study the dynamics of specific enzymes .
Biochemical Pathways
It is known that similar compounds can be used to study the intricate dynamics of specific enzymatic activities .
Pharmacokinetics
It is known that the compound is soluble in dmso, ethyl acetate, and methanol .
Action Environment
Properties
IUPAC Name |
(2R,3R,4R,5R,6R)-5-azido-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O7/c13-15-14-9-11(19)10(18)8(5-17)23-12(9)22-7-3-1-6(2-4-7)16(20)21/h1-4,8-12,17-19H,5H2/t8-,9-,10+,11-,12+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWQZFHYGZLIJI-ZIQFBCGOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801221609 |
Source
|
Record name | 4-Nitrophenyl 2-azido-2-deoxy-α-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801221609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210418-04-5 |
Source
|
Record name | 4-Nitrophenyl 2-azido-2-deoxy-α-D-galactopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210418-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenyl 2-azido-2-deoxy-α-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801221609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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